1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone
Overview
Description
1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methyl, and phenylpiperazine groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The phenylpiperazine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone involves its interaction with specific molecular targets. The phenylpiperazine group can bind to receptors in the central nervous system, modulating neurotransmitter activity. Additionally, the quinoline core can inhibit certain enzymes, affecting various biochemical pathways . These interactions result in the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine group and exhibits similar biological activities.
4-hydroxy-2-quinolones: These compounds have a similar quinoline core and are known for their antimicrobial properties.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and share some structural similarities with the quinoline core.
Uniqueness: 1-(4-hydroxy-2-methyl-3-((4-phenylpiperazin-1-yl)methyl)quinolin-6-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-acetyl-2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-21(23(28)20-14-18(17(2)27)8-9-22(20)24-16)15-25-10-12-26(13-11-25)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXJTHWJORMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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